molecular formula C33H53NO7 B14637961 24,25-Dihydroglycofusidic acid CAS No. 53163-88-5

24,25-Dihydroglycofusidic acid

Cat. No.: B14637961
CAS No.: 53163-88-5
M. Wt: 575.8 g/mol
InChI Key: RDDQYPXUIDIYTL-AREPUUQJSA-N
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Description

24,25-Dihydroglycofusidic Acid is a glycine-conjugated derivative of 24,25-dihydrofusidic acid, a structural analog of fusidic acid—a steroidal antibiotic with antibacterial properties. Its molecular formula is C₃₃H₅₃NO₇ (molecular weight: 600.77 g/mol) .

Properties

CAS No.

53163-88-5

Molecular Formula

C33H53NO7

Molecular Weight

575.8 g/mol

IUPAC Name

2-[[(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylheptanoyl]amino]acetic acid

InChI

InChI=1S/C33H53NO7/c1-18(2)9-8-10-21(30(40)34-17-27(38)39)28-23-15-25(37)29-31(5)13-12-24(36)19(3)22(31)11-14-32(29,6)33(23,7)16-26(28)41-20(4)35/h18-19,22-26,29,36-37H,8-17H2,1-7H3,(H,34,40)(H,38,39)/b28-21-/t19-,22-,23-,24+,25+,26-,29-,31-,32-,33-/m0/s1

InChI Key

RDDQYPXUIDIYTL-AREPUUQJSA-N

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCCC(C)C)\C(=O)NCC(=O)O)OC(=O)C)C)O)C

Canonical SMILES

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCCC(C)C)C(=O)NCC(=O)O)OC(=O)C)C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 24,25-Dihydroglycofusidic acid typically involves the hydrogenation of fusidic acid. This process includes the saturation of the delta-24 (25) double bond of fusidic acid, resulting in the hydrogenated derivative . The reaction conditions often involve the use of hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of 24,25-Dihydroglycofusidic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial hydrogenation reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 24,25-Dihydroglycofusidic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further hydrogenate the compound, altering its pharmacological properties.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups, potentially modifying its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various derivatives with altered functional groups.

Scientific Research Applications

24,25-Dihydroglycofusidic acid has several scientific research applications, including:

    Chemistry: Used as a precursor for synthesizing other fusidic acid derivatives with potential pharmacological activities.

    Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.

    Medicine: Investigated for its antibacterial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.

Mechanism of Action

The mechanism of action of 24,25-Dihydroglycofusidic acid involves its interaction with specific molecular targets and pathways. It is known to bind to elongation factor G (EF-G), inhibiting protein synthesis in bacteria . This inhibition disrupts bacterial growth and replication, making it an effective antibacterial agent. Additionally, the compound’s anti-inflammatory properties are attributed to its ability to modulate specific signaling pathways within cells .

Comparison with Similar Compounds

Key Structural Features :

  • Derived from fusidic acid via hydrogenation at the C24–C25 double bond.
  • Glycine moiety is covalently linked, improving solubility or bioavailability compared to non-conjugated derivatives .

Comparison with Similar Compounds

Structural and Functional Analogues of Fusidic Acid

The following table compares 24,25-Dihydroglycofusidic Acid with structurally related fusidic acid derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Properties References
Fusidic Acid C₃₁H₄₈O₆ 516.71 Parent compound with a steroidal backbone and antibacterial activity. Treats Gram-positive bacterial infections; limited solubility in aqueous solutions.
24,25-Dihydrofusidic Acid C₃₁H₅₀O₆ 530.73 Saturated C24–C25 bond; reduced reactivity compared to fusidic acid. Intermediate for synthesizing conjugates (e.g., glyco- or tauro-derivatives).
24,25-Dihydroglycofusidic Acid C₃₃H₅₃NO₇ 600.77 Glycine-conjugated derivative of 24,25-dihydrofusidic acid. Enhanced solubility; potential for targeted drug delivery systems.
Tauro-24,25-Dihydrofusidate C₃₃H₅₅NO₇S 626.85 Taurine-conjugated derivative; sulfonic acid group improves absorption. Studied for absorption-enhancing properties in drug formulations.
24,25-Dihydroxy Fusidic Acid C₃₁H₅₀O₈ 550.72 Hydroxylated at C24 and C25; distinct from glycine-conjugated derivatives. Classified as an impurity in fusidic acid formulations; no therapeutic use reported.
24,25-Dihydrofusidic Acid 21,24-Lactone C₃₁H₄₈O₇ 532.71 Cyclic ester (lactone) formation at C21 and C24. Investigated for metabolic stability; structural modification alters bioactivity.

Key Differences and Research Findings

Solubility and Bioavailability: Glycine and taurine conjugates (e.g., 24,25-Dihydroglycofusidic Acid and Tauro-24,25-dihydrofusidate) exhibit improved aqueous solubility compared to non-conjugated derivatives like fusidic acid. This is attributed to the polar amino acid side chains . Tauro-24,25-dihydrofusidate demonstrated enhanced intestinal absorption in preclinical studies, suggesting utility in oral drug delivery .

Therapeutic Potential: Fusidic acid is clinically used for Staphylococcal infections, but resistance and solubility limitations drive derivative development . Conjugates like 24,25-Dihydroglycofusidic Acid are preclinical candidates, with modifications aimed at reducing toxicity or extending half-life .

Analytical Differentiation :

  • 24,25-Dihydroxy Fusidic Acid (C₃₁H₅₀O₈) is often misattributed as a therapeutic compound in literature but is primarily an impurity in fusidic acid synthesis . Its molecular formula and vitamin D analog description in likely conflate it with unrelated compounds.

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